molecular formula C6H5BrClNO B1412298 (6-Bromo-4-chloropyridin-3-yl)methanol CAS No. 1585960-86-6

(6-Bromo-4-chloropyridin-3-yl)methanol

Cat. No.: B1412298
CAS No.: 1585960-86-6
M. Wt: 222.47 g/mol
InChI Key: PCQIATOCUJKORU-UHFFFAOYSA-N
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Description

(6-Bromo-4-chloropyridin-3-yl)methanol is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms at the 6 and 4 positions, respectively, and a methanol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of the methanol group. One common method includes:

    Halogenation: Starting with pyridine, bromine and chlorine are introduced at the 6 and 4 positions, respectively, using halogenating agents such as bromine and chlorine gas under controlled conditions.

    Methanol Introduction: The halogenated pyridine is then reacted with formaldehyde and a reducing agent to introduce the methanol group at the 3 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products:

    Oxidation: Formation of (6-Bromo-4-chloropyridin-3-yl)aldehyde or (6-Bromo-4-chloropyridin-3-yl)carboxylic acid.

    Reduction: Formation of (6-Bromo-4-chloropyridin-3-yl)methane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Bromo-4-chloropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-4-chloropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the methanol group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (5-Bromo-4-chloropyridin-3-yl)methanol
  • (6-Bromo-3-chloropyridin-4-yl)methanol
  • (6-Bromo-4-fluoropyridin-3-yl)methanol

Comparison:

  • Uniqueness: (6-Bromo-4-chloropyridin-3-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
  • Reactivity: The presence of both bromine and chlorine atoms at specific positions can lead to unique reactivity patterns, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(6-bromo-4-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQIATOCUJKORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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